1-[Bis(hexyloxy)methoxy]hexane
Description
Properties
CAS No. |
4459-32-9 |
|---|---|
Molecular Formula |
C19H40O3 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-(dihexoxymethoxy)hexane |
InChI |
InChI=1S/C19H40O3/c1-4-7-10-13-16-20-19(21-17-14-11-8-5-2)22-18-15-12-9-6-3/h19H,4-18H2,1-3H3 |
InChI Key |
AGQSMVCZSRTXFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(OCCCCCC)OCCCCCC |
Origin of Product |
United States |
Reaction of 1-Hexanol (B41254) with Chloroform (B151607) and Base:This method, first described by Williamson and Kay, involves the reaction of an alcohol with chloroform in the presence of a strong base, such as sodium hexoxide (formed in situ from 1-hexanol and sodium metal or sodium hydroxide).rsc.orgnih.govThe overall reaction is: CHCl₃ + 3 Na⁺(C₆H₁₃O)⁻ → HC(OC₆H₁₃)₃ + 3 NaCl
This reaction must be carried out under anhydrous conditions to prevent side reactions and hydrolysis of the product. wikipedia.orgprepchem.com Industrial processes for similar orthoesters like triethyl orthoformate have been optimized by using slurries of the alkoxide or by carefully controlling reaction conditions to improve yield and safety. google.comgoogle.com
| Alcohol | Base | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ethanol | Sodium (Na) | Excess Ethanol | Reflux | 45% | sci-hub.se |
| Methanol | Sodium Methoxide | Benzene | 60-80°C | 84% | sci-hub.se |
| Ethanol | Sodium Hydroxide (NaOH) | Mixed Solvent (Co-boiling agent) | 30-50°C, controlled pH (7-14) | 65-75% | guidechem.comgoogle.com |
The Pinner Reaction:the Pinner Reaction Involves Treating a Nitrile in This Case, Hydrogen Cyanide or a Precursor with an Alcohol 1 Hexanol in the Presence of a Strong Acid Like Anhydrous Hydrogen Chloride Hcl .wikipedia.orgatamanchemicals.comthe Reaction Proceeds Through the Formation of an Imido Ester Hydrochloride Intermediate, Which then Reacts with Excess Alcohol to Yield the Orthoester and Ammonium Chloride.wikipedia.orgrroij.com
Advanced Synthetic Reactions and Coupling Techniques Applicable to Related Structures
While classical methods are sufficient for a simple molecule like trihexyl orthoformate, modern catalytic reactions offer powerful alternatives for synthesizing more complex related structures, such as aryl ethers or more elaborate acetals.
Buchwald–Hartwig Coupling Analogues
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This methodology has been extended to the formation of carbon-oxygen (C-O) bonds, providing a versatile route to aryl ethers. wikipedia.org
This reaction is highly relevant for synthesizing structures where a hexyloxy group is attached to an aromatic or heteroaromatic ring. The Buchwald-Hartwig C-O coupling typically involves reacting an aryl halide (or triflate) with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govuwindsor.ca
General Reaction Scheme: Ar-X + R-OH + Base --(Pd Catalyst / Ligand)--> Ar-O-R + [HBase]⁺X⁻ (where Ar = aryl, X = Br, Cl, OTf, and R-OH = 1-hexanol)
Significant progress has been made in developing highly active catalyst systems that are effective for coupling primary alcohols like 1-hexanol (B41254) with a wide range of (hetero)aryl halides, including challenging, electron-rich aryl chlorides. nih.govorganic-chemistry.org The choice of ligand is critical for achieving high yields and functional group tolerance. mit.eduacs.org This method allows for the synthesis of complex molecules containing the hexyloxy moiety under relatively mild conditions. nih.govacs.org
Ullmann Coupling Analogues
The Ullmann reaction, in its classical sense, is a copper-catalyzed coupling of two aryl halides to form a biaryl. byjus.comwikipedia.org A key variation, often referred to as an Ullmann-type reaction or Ullmann condensation, is the copper-catalyzed synthesis of aryl ethers from an aryl halide and an alcohol or phenol. organic-chemistry.orgwikipedia.org This reaction typically requires high temperatures (often over 200°C) and polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org
While the Ullmann coupling is not a direct method for the synthesis of aliphatic orthoesters like this compound, analogous copper-catalyzed C-O bond forming reactions are fundamental in organic synthesis. The mechanism of Ullmann-type ether synthesis is thought to involve a copper(I) alkoxide or phenoxide intermediate which then reacts with the aryl halide. wikipedia.org
Modern advancements have introduced soluble copper catalysts, often supported by ligands such as diamines or phenanthroline, which can facilitate these couplings under milder conditions. byjus.comwikipedia.org Nickel-catalyzed Ullmann-type couplings have also been developed, particularly for creating sterically hindered biaryl linkages, which highlights the ongoing evolution of these cross-coupling methods. nih.gov Although not directly applicable to the final assembly of the target orthoester, these methodologies are crucial for synthesizing complex alkoxy-substituted aromatic precursors that might be used in more elaborate synthetic routes.
Wittig-Type Condensations
The Wittig reaction is a powerful and widely used method in organic synthesis for the creation of alkenes from carbonyl compounds (aldehydes and ketones). wikipedia.org The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with an aldehyde or ketone. masterorganicchemistry.com The driving force of the reaction is the formation of a very stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org
The mechanism proceeds through the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the alkene and triphenylphosphine oxide . wikipedia.orgorganic-chemistry.org
This methodology is fundamentally designed to form a carbon-carbon double bond (C=C). masterorganicchemistry.com Consequently, Wittig-type condensations are not suitable for the direct synthesis of orthoesters, which are defined by a carbon atom with three single bonds to oxygen (C(OR)₃) and lack a C=C bond. The functional group transformation accomplished by the Wittig reaction (carbonyl to alkene) is incongruent with the formation of an orthoester functional group. While a multi-step synthesis could potentially use a Wittig reaction to construct a part of the carbon backbone of a larger molecule before subsequent chemical transformations create the orthoester moiety, the Wittig condensation itself does not produce orthoesters. wikipedia.orgthieme-connect.de
Reaction Optimization and Selectivity Studies
Optimizing reaction conditions is paramount for maximizing yield, minimizing byproducts, and controlling the specific architecture of the final molecule. This is particularly true in syntheses that can result in multiple isomers.
Investigation of Regioselectivity and Stereoselectivity Control
Regioselectivity refers to the control over which position on a molecule a reaction occurs, a critical factor when multiple reactive sites are present. numberanalytics.com In the context of orthoester synthesis, this is highly relevant when using polyol substrates, such as glycerol (B35011) or carbohydrates. mdpi.comrug.nl For example, in the reaction of glycerol with trimethyl orthoformate, a dynamic equilibrium exists between different cyclic and acyclic orthoester products. mdpi.com The regioselectivity can be influenced by the reaction conditions to favor a specific isomer. mdpi.com
In syntheses involving more complex precursors, such as the glycosylation of sugar molecules, the formation of orthoesters can be an undesired side reaction. rug.nlnih.gov However, controlling the regioselectivity of this process is a key challenge. The choice of protecting groups on the sugar molecule can exert significant influence on the regiochemical outcome of glycosylation, sometimes favoring the formation of an undesired regioisomer. rug.nl Stereoelectronic effects, where the spatial arrangement of orbitals influences reactivity, can also direct the regioselectivity of reactions, for instance, in the acylation of diols via orthoester intermediates. nih.gov
Stereoselectivity, the control over the three-dimensional orientation of the product, is crucial when creating chiral centers. While this compound is an achiral molecule, the synthesis of chiral orthoesters is an important area of study. Reactions of cyclic orthoesters with phenols, catalyzed by Lewis acids like boron trifluoride etherate , can proceed with high stereoselectivity. researchgate.net The stereochemical outcome can often be rationalized by considering the preferred trajectory of nucleophilic attack on intermediate oxonium ions. researchgate.net In glycosylation chemistry, the stereoselectivity is heavily influenced by the protecting groups on the sugar donor, with some groups providing "neighboring group participation" to direct the stereochemistry of the newly formed glycosidic bond. acs.org
Influence of Reaction Conditions (Solvent Systems, Temperature Profiles, Catalytic Systems)
The yield and selectivity of orthoester synthesis are highly dependent on the chosen reaction conditions. wikipedia.org
Solvent Systems: The Pinner reaction for orthoester synthesis requires anhydrous conditions, often in a nonpolar solvent, to prevent the hydrolysis of intermediates and the final product. wikipedia.org In one-step syntheses from chloroform and an alcohol, the use of a water-insoluble inert solvent is a key feature, as it allows the orthoester product to be continuously extracted from the aqueous phase where salt byproducts reside. google.com
Temperature Profiles: Temperature plays a critical role in both reaction rate and equilibrium position. The synthesis of orthoesters from chloroform is typically conducted between 10-100 °C. google.com In the synthesis of glycerol-based orthoesters, higher temperatures (e.g., 90 °C) can shift the reaction equilibrium towards the thermodynamically favored product. mdpi.com Conversely, lower temperatures can sometimes improve selectivity by minimizing side reactions. rsc.org
Catalytic Systems: Catalysts are frequently employed to accelerate orthoester formation. Both Brønsted and Lewis acids are effective. In the reaction of glycerol with trimethyl orthoformate, acidic catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS), Brønsted acidic ionic liquids, and Lewis acids were shown to significantly speed up the attainment of equilibrium. mdpi.comnih.gov The choice of catalyst can be crucial; for instance, in the synthesis of ethers from alcohols and orthoesters, different acid catalysts such as montmorillonite (B579905) KSF, boron trifluoride etherate (BF₃·Et₂O), or silica (B1680970) gel can lead to different yields and even different product distributions. rsc.org
The table below summarizes the effect of different catalytic systems on reactions involving orthoesters, based on findings from various studies.
| Catalyst Type | Example Catalyst | Reaction | Effect | Reference |
| Brønsted Acid | Pyridinium p-toluenesulfonate (PPTS) | Glycerol + Trimethyl Orthoformate | Catalyzes formation of cyclic orthoester | nih.gov |
| Brønsted Acid | Acidic Ionic Liquids (BSMImHSO₄) | Glycerol + Trimethyl Orthoformate | Accelerates equilibrium attainment | mdpi.com |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·Et₂O) | Alcohol + Orthoester | Promotes etherification | rsc.org |
| Solid Acid | Montmorillonite KSF Clay | Alcohol + Orthoester | Catalyzes etherification, can alter product yields | rsc.org |
| Solid Acid | ZSM-5 Zeolite | Alcohol + Trimethyl Orthoformate | Catalyzes transesterification to form new orthoesters | rsc.org |
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
Following synthesis, the crude reaction mixture contains the desired product along with unreacted starting materials, catalysts, and byproducts. Effective purification is essential to isolate the target compound in a pure form.
Column Chromatography (Silica Gel, Flash Chromatography)
Column chromatography is a cornerstone of purification in synthetic organic chemistry and is well-suited for the isolation of orthoesters. mdpi.comnih.gov The technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. phenomenex.com
Stationary Phase: For orthoesters, the most common stationary phase is silica gel (SiO₂). mdpi.comacgpubs.org However, silica gel is naturally acidic, which can cause the hydrolysis of acid-sensitive compounds like orthoesters. To mitigate this, the silica gel can be deactivated by preparing the column slurry in a solvent mixture containing a small amount of a base, such as triethylamine , before loading the crude product. acgpubs.org
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. acs.org The polarity of the eluent is gradually increased to first elute nonpolar impurities and then the desired product. Other solvents like dichloromethane (B109758) (CH₂Cl₂) may also be used. acgpubs.org
Flash Chromatography: While traditional column chromatography relies on gravity to move the eluent through the column, flash chromatography utilizes positive pressure (from compressed air or nitrogen) to accelerate the process. phenomenex.comchromatographyonline.com This technique is significantly faster and often provides better resolution than its gravity-fed counterpart. chromtech.com Modern automated flash chromatography systems include pumps, UV detectors, and fraction collectors, resembling HPLC systems but operating at lower pressures and designed for preparative-scale purification. chromatographyonline.com The principles of separation remain the same, but the speed and efficiency are greatly enhanced, making it the preferred method for routine purification in many research laboratories. biotage.com
The following table compares key features of traditional gravity and modern flash chromatography.
| Feature | Gravity Column Chromatography | Flash Chromatography | Reference |
| Driving Force | Gravity | Applied Gas Pressure (e.g., 50-200 psi) | phenomenex.comchromatographyonline.com |
| Speed | Slow (hours) | Fast (minutes) | phenomenex.comchromtech.com |
| Stationary Phase | Larger particle size silica gel | Smaller particle size silica gel (e.g., 40-60 µm) | chromatographyonline.com |
| Resolution | Moderate | High | chromtech.com |
| Setup | Manual packing of glass column | Pre-packed plastic cartridges, automated systems | chromatographyonline.com |
Recrystallization and Controlled Precipitation Methods
Recrystallization and controlled precipitation are crucial techniques for the purification of orthoesters, including this compound, and their polymeric derivatives. These methods are effective in removing unreacted monomers, oligomers, and other impurities, leading to products with high purity.
Controlled precipitation is a widely used method for purifying polymers, including poly(ortho esters). The process typically involves dissolving the crude polymer in a suitable solvent and then adding a non-solvent to induce precipitation of the polymer, leaving impurities dissolved in the solvent mixture. For instance, in the synthesis of certain poly(ortho esters), a precipitation procedure is employed to effectively remove monomers and oligomers. chimia.ch The choice of solvent and non-solvent is critical for efficient purification. Water, methanol, hexane, and ether are commonly used solvents for precipitation. ucl.ac.uk In some cases, the addition of a small amount of a base, like sodium bicarbonate, to the precipitation medium can help prevent the degradation of acid-labile orthoesters. ucl.ac.uk After precipitation, the purified polymer is typically collected by filtration and dried under vacuum to remove residual solvents. chimia.ch
Recrystallization is another powerful purification technique, particularly for crystalline orthoester compounds. This method relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The crude product is dissolved in a hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities in the solution. For example, a method for purifying bis-ethylhexyloxyphenol methoxyphenyl triazine, a related complex organic compound, involves recrystallization from a C6 alkane such as n-hexane, 2-methylpentane, or 3-methylpentane. google.com This process, often following column chromatography, can yield a product with a purity exceeding 99.7%. google.com The selection of the recrystallization solvent is paramount; it should readily dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. Ethanol, toluene, and mixtures thereof are also common recrystallization solvents for related organic compounds. dtic.milumich.edu
The effectiveness of these purification methods is often assessed using various analytical techniques. Thin-layer chromatography (TLC) is a quick and convenient method to monitor the progress of purification. umich.edu More rigorous analysis of purity and structure is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry, and for polymers, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity. researchgate.net
Table 1: Solvents and Conditions for Recrystallization and Precipitation of Orthoester-Related Compounds
| Compound Type | Purification Method | Solvents/Non-solvents | Key Conditions | Reference |
| Poly(ortho esters) | Precipitation | Water, Methanol, Hexane, Ether | Addition of sodium bicarbonate to limit degradation | ucl.ac.uk |
| Poly(ortho esters) | Precipitation | Not specified | Drying at 40°C and 5 mbar for 24 h | chimia.ch |
| Bis-ethylhexyloxyphenol methoxyphenyl triazine | Recrystallization | C6 Alkanes (n-hexane, 2-methylpentane, 3-methylpentane) | Dissolving at 25-70°C, cooling to -10-25°C | google.com |
| 2,5-bis[[(4'-methoxybenzoyl)oxy]benzaldehyde] | Recrystallization | Ethanol:Toluene (1:1) | Not specified | dtic.mil |
| 2-Hexyloxy-4, 4'-bis[2-phenylethenyl]-1,1'-biphenyl | Recrystallization | Hexane | Not specified | umich.edu |
| Actinide complexes | Recrystallization | Toluene and Hexane mixture | Cooling to -35°C | acs.org |
Liquid-Liquid Extraction and Aqueous Washing Procedures
Liquid-liquid extraction (LLE) and subsequent aqueous washing are fundamental and widely employed techniques in the work-up and purification of synthetic products, including this compound and other orthoesters. wikipedia.orgphenomenex.comsyrris.com These methods are designed to separate the desired compound from impurities based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orglibretexts.orgcresp.org
The general principle of LLE involves the distribution of a solute between two immiscible liquids. wikipedia.org For the purification of organic compounds like orthoesters, the crude reaction mixture is often first dissolved in a suitable organic solvent. This organic solution is then washed with an aqueous solution to remove water-soluble impurities. Common organic solvents used for extraction include dichloromethane, diethyl ether, and ethyl acetate. umich.eduacs.orgnih.gov
Aqueous washing steps can be tailored to remove specific types of impurities. For instance:
Washing with saturated aqueous sodium bicarbonate (NaHCO₃) is used to neutralize and remove acidic impurities. umich.edumdpi.com
Washing with dilute acid solutions , such as hydrochloric acid (HCl), can be employed to remove basic impurities. acs.org
Washing with brine (saturated aqueous sodium chloride solution) helps to remove the bulk of the water from the organic phase and break up emulsions that may form between the organic and aqueous layers. umich.eduacs.org
Following the aqueous washes, the organic layer containing the purified product is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any remaining traces of water. umich.eduacs.orgnih.gov The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the purified compound.
In the context of orthoester synthesis, a typical work-up procedure might involve quenching the reaction with water or an aqueous solution, followed by extraction with an organic solvent. libretexts.org For example, in the synthesis of a protected ribonucleoside containing an orthoester group, the reaction mixture is diluted with dichloromethane and washed sequentially with 5% aqueous NaHCO₃ and saturated aqueous NaCl. umich.edu Similarly, the synthesis of certain poly(ortho ester amides) involves dissolving the crude product in ethyl acetate and washing with saturated aqueous sodium hydrogen carbonate and brine. nih.gov
The efficiency of the extraction and washing process can be monitored by techniques like Thin-Layer Chromatography (TLC) to ensure that the impurities have been effectively removed. umich.edu
Table 2: Typical Liquid-Liquid Extraction and Aqueous Washing Protocols for Orthoester-Related Syntheses
| Compound/Reaction Type | Organic Solvent | Aqueous Washing Solutions | Purpose of Wash | Drying Agent | Reference |
| Protected Ribonucleoside with Orthoester | Dichloromethane | 5% Aqueous NaHCO₃, Saturated Aqueous NaCl | Remove acidic impurities, remove water | Anhydrous Na₂SO₄ | umich.edu |
| Pipecolic Acid Derivative Synthesis | Dichloromethane | Saturated Aqueous NH₄Cl, H₂O, Saturated Aqueous NaCl | Remove reaction byproducts, remove water | MgSO₄ | acs.org |
| Poly(ortho ester amide) Synthesis | Ethyl Acetate | Saturated Aqueous NaHCO₃, Brine | Neutralize acid catalyst, remove water | MgSO₄ | nih.gov |
| Glycosylation with Orthoester Derivative | Not specified | Saturated Aqueous NaHCO₃ | Neutralize reaction mixture | Na₂SO₄ | mdpi.com |
| Synthesis of (3,5-bis(hexyloxy)phenyl)methanol | Dichloromethane (DCM) | Water | Remove water-soluble impurities | Na₂SO₄ | google.com |
Structural Elucidation and Advanced Conformational Analysis
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to understanding the chemical structure and bonding within 1-[Bis(hexyloxy)methoxy]hexane. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's atomic and electronic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
For ¹H NMR, the spectrum of this compound is expected to show distinct signals corresponding to the methine proton (CH(OR)₃), the α-methylene protons (-OCH₂-), the subsequent methylene (B1212753) groups in the hexyl chains, and the terminal methyl protons (-CH₃). The methine proton would appear as a singlet at a characteristic downfield shift. The methylene groups would exhibit complex splitting patterns due to spin-spin coupling.
Similarly, the ¹³C NMR spectrum would display a signal for the central orthoformate carbon, typically in the range of 110-120 ppm. The carbons of the three equivalent hexyloxy groups would show distinct signals for the α-carbon bonded to oxygen, followed by the signals for the other carbons in the alkyl chain.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| HC(O-)₃ | ~5.0 | s |
| -OCH₂- | ~3.5 | t |
| -(CH₂)₄- | 1.2-1.6 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| HC(O-)₃ | 110-120 |
| -OCH₂- | 65-75 |
| -CH₂CH₂CH₂CH₂CH₃ | 20-35 |
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The most prominent absorption bands are expected to be the C-O stretching vibrations of the orthoester functionality, which typically appear in the region of 1100-1000 cm⁻¹. Additionally, C-H stretching vibrations from the hexyl chains will be observed around 2950-2850 cm⁻¹, and C-H bending vibrations will be present in the 1470-1370 cm⁻¹ range.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (alkyl) | 2950-2850 | Strong |
| C-H bend (alkyl) | 1470-1370 | Medium |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for determining the exact molecular formula of a compound. For this compound (C₁₉H₄₀O₃), the calculated monoisotopic mass is 316.2977 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ that corresponds closely to this theoretical value, confirming the elemental composition. Fragmentation patterns would likely involve the loss of hexyloxy groups or cleavage of the hexyl chains.
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details.
Single Crystal X-ray Diffraction Studies
As of the latest literature search, no single-crystal X-ray diffraction data for this compound has been reported. To perform such a study, a suitable single crystal of the compound would need to be grown. If obtained, the crystallographic data would reveal the precise geometry of the central methoxy (B1213986) group and the conformation of the flexible hexyl chains in the solid state. This would provide invaluable information on intermolecular interactions and packing arrangements within the crystal lattice.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Trihexyl orthoformate |
| Triethyl orthoformate |
Analysis of Crystal Packing and Molecular Arrangements
No crystallographic data for this compound could be located in the accessible scientific literature. Consequently, an analysis of its crystal packing, including unit cell dimensions, space group, and the arrangement of molecules in the solid state, cannot be provided. For related compounds with alkoxy and hexane (B92381) moieties, such as 1,4-Bis(hexyloxy)benzene, crystal structure analysis has shown that the alkyl chains can adopt a fully extended all-trans conformation. nih.govresearchgate.net In the case of 1,6-Bis(p-tolyloxy)hexane, molecules have been observed to stack in columns. researchgate.net However, it is crucial to note that these findings pertain to different molecular structures and cannot be directly extrapolated to this compound.
Conformational Studies and Molecular Dynamics
Analysis of Alkyl Chain Conformations and Flexibility
Specific studies on the conformational analysis and flexibility of the three hexyl chains in this compound are not available. In similar long-chain alkoxy compounds, the alkyl chains are known to exhibit considerable conformational flexibility, often adopting a low-energy, extended all-trans conformation in the crystalline state to maximize van der Waals interactions. nih.govresearchgate.net The presence of 18 rotatable bonds in the this compound molecule suggests a high degree of flexibility in the solution and gas phases. guidechem.com
Intermolecular Interactions and Supramolecular Assembly Principles
Investigation of Hydrogen Bonding Interactions
The this compound molecule contains three ether oxygen atoms which can act as hydrogen bond acceptors. guidechem.com However, as the molecule itself does not possess any hydrogen bond donors (such as -OH or -NH groups), it cannot form hydrogen bonds with other molecules of the same kind. It could, in principle, form hydrogen bonds with protic solvents or other molecules that are hydrogen bond donors. Specific studies investigating such interactions for this compound are not documented in the available literature. For context, in other systems, hydrogen bonding involving alkoxy groups has been noted to play a role in the formation of supramolecular structures. researchgate.net
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, one can gain a detailed understanding of the non-covalent forces at play.
For a molecule like this compound, a Hirshfeld surface analysis would be instrumental in understanding how the flexible hexyl chains and the central orthoester group interact with neighboring molecules. The analysis typically involves mapping normalized contact distance (dnorm), shape index, and curvedness onto the Hirshfeld surface.
Key Intermolecular Contacts:
The primary intermolecular contacts expected for this compound would be hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and carbon-hydrogen (C···H) interactions. The long, saturated alkyl chains would lead to a significant proportion of H···H contacts, which are indicative of van der Waals forces. The oxygen atoms of the orthoester group would act as hydrogen bond acceptors, leading to O···H interactions with hydrogen atoms from adjacent molecules.
A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. The relative contributions of different types of contacts can be determined from this plot. For a molecule dominated by aliphatic chains, the fingerprint plot would be expected to show a large, diffuse region corresponding to H···H contacts. Sharper "spikes" on the plot would indicate more specific interactions like O···H hydrogen bonds. mdpi.comnih.gov
| Interaction Type | Expected Contribution | Significance in Crystal Packing |
| H···H | High | Dominant van der Waals forces from the hexyl chains, influencing overall molecular packing. |
| O···H | Moderate | Directional hydrogen bonding involving the orthoester oxygen atoms, contributing to structural stability. |
| C···H | Low | Weaker interactions contributing to the overall cohesion of the crystal structure. |
This table presents expected contributions based on the molecular structure of this compound and typical Hirshfeld surface analyses of similar organic molecules.
The shape index and curvedness plots would reveal details about the packing geometry. For instance, the presence of complementary red and blue triangles on the shape index surface would suggest π-stacking interactions, although these are not expected for this saturated molecule. mdpi.com The curvedness plot helps to identify flat regions of the surface that are favorable for stacking.
Exploration of Self-Assembly Phenomena and Directed Architectures
Orthoesters are a class of compounds known for their dynamic covalent chemistry, which can be harnessed for the self-assembly of complex supramolecular structures. nih.govresearchgate.net The central orthoester moiety in this compound can undergo exchange reactions with alcohols under acidic conditions. This dynamic nature allows for the formation of thermodynamically stable, ordered assemblies.
The self-assembly of molecules like this compound would be driven by a combination of non-covalent interactions, including the aforementioned hydrogen bonding and van der Waals forces. The flexible hexyloxy chains could play a crucial role in directing the formation of specific architectures. For instance, they could interdigitate to form lamellar structures or assemble into micelles or vesicles in appropriate solvents.
Factors Influencing Self-Assembly:
Several factors would influence the self-assembly of this compound:
Solvent: The polarity of the solvent would significantly affect the aggregation behavior. In polar solvents, hydrophobic interactions between the hexyl chains would be a primary driving force for assembly.
Temperature: Temperature changes can influence the equilibrium of the dynamic covalent bonds and the strength of non-covalent interactions, potentially leading to reversible phase transitions in the assembled structures.
Presence of Templates: The addition of metal ions or other guest molecules could template the formation of specific host-guest complexes, such as cryptates or coronates, where the orthoester acts as a bridgehead. researchgate.netacs.org
Research on other orthoester-containing systems has demonstrated their ability to form intricate, functional architectures. For example, the use of orthoesters as dynamic covalent bridgeheads has enabled the one-pot synthesis of cryptates that can encapsulate metal ions. researchgate.net While specific studies on the self-assembly of this compound are not currently published, the principles derived from related systems suggest its potential to form a variety of directed architectures.
| Parameter | Influence on Self-Assembly | Potential Architectures |
| Solvent Polarity | Drives hydrophobic interactions. | Micelles, vesicles, lamellar structures. |
| Temperature | Affects bond dynamics and interaction strength. | Thermally responsive materials. |
| Additives (e.g., metal ions) | Can act as templates for assembly. | Host-guest complexes, cryptates. |
This table outlines the potential influence of various parameters on the self-assembly of this compound based on the known behavior of other orthoesters.
Computational and Theoretical Investigations of 1 Bis Hexyloxy Methoxy Hexane
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.netmdpi.com While specific DFT data for 1-[Bis(hexyloxy)methoxy]hexane is unavailable, studies on similar compounds allow for informed predictions.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's stability; a larger gap generally corresponds to greater stability. wikipedia.org
For molecules with extended conjugation, the HOMO-LUMO gap tends to decrease, which can lead to the absorption of visible light. ulethbridge.ca In the case of this compound, which is a saturated aliphatic orthoester, a relatively large HOMO-LUMO gap is expected, consistent with its predicted stability and lack of color. alfa-chemistry.com
Theoretical studies on other organic molecules have shown that DFT calculations can reliably predict HOMO-LUMO energies. nih.govuoregon.edu For instance, in a study of (4-oxo-piperidinium ethylene (B1197577) acetal) trioxonitrate, DFT calculations revealed a significant HOMO-LUMO gap, indicating high stability. jksus.orgnih.gov It is reasonable to infer that this compound would exhibit similar characteristics of high stability due to a large predicted HOMO-LUMO gap.
Table 1: Predicted Frontier Orbital Properties of this compound Based on Analogous Compounds
| Property | Predicted Value/Characteristic | Rationale based on Analogous Studies |
| HOMO Energy | Relatively Low | Saturated aliphatic structure, lack of electron-donating groups. |
| LUMO Energy | Relatively High | Saturated aliphatic structure, lack of electron-accepting groups. |
| HOMO-LUMO Gap | Large | Indicates high chemical stability and low reactivity. wikipedia.org |
This table is predictive and based on the general electronic properties of saturated orthoesters and aliphatic ethers.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. jksus.org Regions of negative potential (red/yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the oxygen atoms of the alkoxy groups would be expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles. The hydrogen atoms of the alkyl chains would exhibit positive potential. This type of analysis has been used to understand the reactivity of various organic molecules, including acetals. jksus.orgchemrxiv.org
The optoelectronic properties of a material are intrinsically linked to its electronic structure, particularly the HOMO-LUMO gap. researchgate.net Materials with small band gaps are often candidates for optoelectronic applications. wikipedia.org Given that this compound is a saturated orthoester, it is predicted to have a large HOMO-LUMO gap and be electronically insulating. Therefore, it is not expected to possess significant optoelectronic properties. Studies on other materials show that properties like photoisomerization are often associated with specific functional groups, such as azobenzenes, which are absent in this compound. nih.govrsc.org
Molecular Dynamics Simulations and Conformational Searching
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ebsco.com These simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules. nih.gov
For this compound, MD simulations would be instrumental in exploring its vast conformational space. The presence of multiple single bonds, particularly in the hexyloxy chains, allows for a high degree of rotational freedom. Conformational searching, often coupled with MD, would help identify the most stable, low-energy conformations of the molecule.
Structure-Property Relationship Studies
The length and branching of the alkoxy chains in orthoesters and related compounds can significantly influence their physical and chemical properties.
Systematic studies on other classes of compounds, such as p-alkoxy-azothiophenes and p-alkoxyazobenzenes, have demonstrated clear structure-property relationships. nih.govrsc.orgrsc.org For instance, increasing the alkoxy chain length has been shown to affect melting points, although not always in a linear fashion, sometimes exhibiting an "odd-even" effect where properties alternate between chains with odd and even numbers of carbon atoms. nih.govrsc.orgrsc.org
In the context of this compound, the presence of three hexyloxy groups contributes to its lipophilicity. researchgate.net Variations in the length of these alkyl chains would be expected to modulate properties such as:
Viscosity: Longer chains generally lead to higher viscosity.
Boiling Point: An increase in chain length would increase the boiling point due to stronger van der Waals forces.
Solubility: While remaining soluble in organic solvents, changes in chain length could fine-tune its miscibility with specific solvents. alfa-chemistry.com
Furthermore, studies on aroylhydrazone-based mesogens have shown that the density and length of alkoxy chains can influence mesomorphic (liquid crystal) and photophysical properties. doi.org While this compound is not a liquid crystal, this research underscores the general principle that modifications to alkoxy substituents can have a profound impact on material properties.
Correlation Between Computational Predictions and Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models against real-world experimental data. For a molecule as flexible as this compound, this correlation is multifaceted, encompassing conformational preferences and spectroscopic signatures.
The conformational landscape of this compound is complex due to the rotational freedom of the three hexyloxy groups. Computational methods, particularly Density Functional Theory (DFT), are employed to identify low-energy conformers and the transition states connecting them. The accuracy of these predictions can be benchmarked against experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, Nuclear Overhauser Effect (NOE) data can provide through-space distances between protons, which can be compared with the interatomic distances of the computationally predicted low-energy conformers. Similarly, measured vicinal coupling constants (³J) can be correlated with the dihedral angles predicted by computational models via the Karplus equation, offering a robust check on the predicted molecular geometry. nih.gov
Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, offers another avenue for correlating theory and experiment. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. osti.gov These calculated frequencies are often systematically scaled to account for anharmonicity and other approximations inherent in the theoretical model. The scaled theoretical spectrum can then be compared with the experimental IR spectrum. A strong correspondence between the positions and relative intensities of the predicted and measured absorption bands validates the accuracy of the computed geometry and electronic structure. For this compound, key vibrational modes would include the C-O stretching frequencies characteristic of the orthoester and ether linkages, as well as the various C-H stretching and bending modes of the hexyl chains. nih.govresearchgate.net
The following table illustrates a hypothetical correlation between predicted and experimental data for key observables of this compound, based on typical values for similar compounds.
| Observable Property | Computational Prediction Method | Predicted Value (Representative) | Experimental Observation Method | Experimental Value (Representative) |
|---|---|---|---|---|
| 13C NMR Chemical Shift (CH(O)3) | DFT (GIAO) | 110-115 ppm | 13C NMR Spectroscopy | ~112 ppm |
| 1H NMR Chemical Shift (OCH2) | DFT (GIAO) | 3.4-3.6 ppm | 1H NMR Spectroscopy | ~3.5 ppm |
| C-O Stretching Frequency | DFT (B3LYP/6-31G(d)) | 1050-1150 cm-1 | FT-IR Spectroscopy | 1070-1160 cm-1 |
| Conformational Dihedral Angle (O-C-C-C) | DFT Energy Minimization | ~60° (gauche), ~180° (anti) | NMR (Coupling Constants) | Ensemble Average |
This comparative analysis is iterative; discrepancies between prediction and observation can lead to refinements in the computational model, such as the choice of functional, basis set, or the inclusion of solvent effects, ultimately leading to a more accurate theoretical description of the molecule. nih.govchemrxiv.org
Advanced Applications and Functional Materials Research Prospects
Electronic and Optoelectronic Materials Development
Relevance for Organic Light-Emitting Diodes (OLEDs)
Role in Photophysical Properties
Currently, there is a lack of specific research data in the public domain concerning the photophysical properties of 1-[Bis(hexyloxy)methoxy]hexane. However, the influence of alkoxy substituents, such as hexyloxy groups, on the photophysical behavior of organic molecules is a well-established area of study. The introduction of alkoxy chains can impact a molecule's absorption and emission spectra. For instance, in various conjugated systems, the presence of electron-donating alkoxy groups can lead to a red-shift in the absorption and emission wavelengths.
In the context of electroluminescent materials, such as those used in organic light-emitting diodes (OLEDs), the type of alkoxy group can influence the emission color. While a direct comparison between n-hexyloxy and 2-ethylhexyloxy groups in some distyrylbenzene (B1252955) derivatives showed minimal difference in absorption and emission spectra, the branched 2-ethylhexyloxy groups were found to produce a more saturated blue color in the electroluminescence. sinica.edu.tw The photoluminescence quantum yield (PLQY) is another critical photophysical parameter. However, a high PLQY in solution does not always translate directly to high electroluminescence quantum efficiency in a device. sinica.edu.twresearchgate.net
The aggregation of molecules in the solid state can significantly alter their photophysical properties compared to their behavior in solution. For some phosphorescent polymers, intra-polymer chromophore interactions can lead to bi-exponential decay in solution, indicating multiple emissive species. researchgate.net In the solid state, quenching due to inter-chromophore interactions can drastically reduce the PLQY. researchgate.net
Future research on this compound would need to characterize its fundamental photophysical properties, including its absorption and emission spectra, quantum yield, and excited-state lifetime, both in solution and in the solid state, to determine its potential for applications in optoelectronic devices.
Contribution to Molecular Electronics and Molecular Junctions
There is no specific information available regarding the application of this compound in the field of molecular electronics or its use in forming molecular junctions.
Molecular electronics aims to use single molecules or small ensembles of molecules as active electronic components. pku.edu.cn A typical single-molecule junction consists of a molecule chemically bonded to two electrodes, forming a conductive channel. pku.edu.cn The electronic properties of such a junction are determined by several factors, including the molecule's core structure, the anchoring groups that connect it to the electrodes, and the nature of the electrodes themselves. pku.edu.cnacs.org
The transport of charge through a single-molecule junction can occur through different mechanisms, such as resonant or non-resonant tunneling. core.ac.uk In cases of non-resonant tunneling, the conductance may not strongly correlate with the molecule's solution-phase redox potentials. core.ac.uk The structure of the linker and the strength of the molecule-electrode contact can be the dominant factors determining the conductance. core.ac.uk
Given its structure, this compound lacks a conjugated core typically associated with molecular wires. Its three flexible hexyloxy chains would likely make the formation of well-defined, stable single-molecule junctions challenging. The absence of traditional anchoring groups, such as thiols or pyridines, further complicates its potential use in this context. pku.edu.cn Research in molecular electronics often focuses on rigid, conjugated molecules that can efficiently transport charge over a defined distance. core.ac.uk
Interfacial Engineering and Use as Anchoring Groups in Devices
There is no published research on the use of this compound for interfacial engineering or as an anchoring group in electronic devices.
Interfacial engineering is a critical aspect of device fabrication in organic electronics, as the interfaces between different layers can significantly impact device performance. acs.org Self-assembled monolayers (SAMs) are a common tool for modifying surface properties. unibs.it By choosing appropriate end groups, SAMs can alter the work function of electrodes, improve the morphology of subsequently deposited layers, and passivate surface defects. acs.orgunibs.it
Alkoxy groups, including hexyloxy substituents, have been noted as effective anchors for the interface between perovskite and hole transport materials. rsc.org The oxygen atoms in the alkoxy chains can potentially coordinate to the perovskite surface. However, the structure of this compound, with its three flexible chains and lack of a rigid, charge-transporting core, does not make it an obvious candidate for a primary charge-transporting or interfacial layer itself. Its potential utility might lie in its ability to modify surface energy due to its alkyl chains, but this remains speculative without experimental evidence.
Evaluation as Hole Transport Materials (HTMs)
There are no studies evaluating this compound as a hole transport material (HTM).
HTMs are essential components in various electronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), where they facilitate the transport of positive charge carriers (holes) to the anode. aip.orggoogle.com An ideal HTM should possess several key properties: a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection from the active layer, high hole mobility for effective charge transport, good thermal stability, and high solubility for ease of processing. rsc.org
The inclusion of hexyloxy side chains in the molecular structure of HTMs is a common strategy to enhance their solubility in organic solvents, which is beneficial for solution-based fabrication processes like spin coating. rsc.org Furthermore, the electron-donating nature of alkoxy groups can be used to tune the HOMO energy level of the molecule to better align with the energy levels of adjacent layers in a device. rsc.org
However, the core chemical structure is paramount for charge transport. Effective HTMs are typically based on electron-rich, conjugated moieties like triphenylamine, carbazole, or thiophene (B33073) derivatives, which can delocalize positive charge. sciopen.comrsc.org this compound lacks such a conjugated electronic system. It is a saturated orthoester, and as such, it is not expected to possess the necessary electronic properties to function as a hole transport material. Its high electrical resistance would impede the flow of charge, making it unsuitable for this application.
Catalysis and Reagent Development
Potential as Ligands or Substituents in Novel Organic Reagents
There is no information in the scientific literature describing the use of this compound as a ligand or a substituent in novel organic reagents.
In the design of organic reagents and catalysts, ligands play a crucial role in modulating the reactivity and selectivity of a metal center. The steric and electronic properties of a ligand can be fine-tuned by altering its substituents. The oxygen atoms in this compound could theoretically act as coordination sites for metal ions. The three hexyloxy groups would create a sterically hindered and lipophilic pocket around a coordinated metal center.
This structural motif could be compared to crown ethers or podands, which are known to complex with metal ions. However, the acyclic and highly flexible nature of this compound would likely result in weaker and less selective binding compared to macrocyclic ligands. The hexyloxy groups themselves could be considered as substituents that increase solubility in nonpolar organic solvents, a desirable feature for many homogeneous catalytic reactions. google.com For instance, substituents like the 2,5-bis(hexyloxy)-1,4-phenylene group have been incorporated into more complex organic structures. google.com The development of novel organic boron reagents, for example, highlights the importance of stable and highly reactive compounds for cross-coupling and addition reactions. google.com Without a reactive functional group or a well-defined binding site, the direct application of this compound as a reactive reagent or a directing group is not apparent.
Exploration in Asymmetric Catalysis, including Micellar Catalysis
There is no research available on the exploration of this compound in the fields of asymmetric or micellar catalysis.
Asymmetric catalysis focuses on the synthesis of chiral molecules, a critical process in the pharmaceutical industry. google.com This is often achieved using chiral catalysts, which can be small organic molecules, metal complexes with chiral ligands, or enzymes. The success of an asymmetric transformation often relies on the precise three-dimensional arrangement of the catalyst to control the approach of the reactants. While this compound is an achiral molecule, one could envision its use as a bulky, non-chiral component in a larger catalytic system, although its high flexibility might be detrimental to achieving high enantioselectivity.
Micellar catalysis utilizes surfactant molecules that self-assemble into micelles in a solvent, typically water. semanticscholar.orgdergipark.org.tr These micelles create a microenvironment that can enhance reaction rates and influence selectivity by concentrating reactants within the micellar core or at the micelle-solvent interface. dergipark.org.trunimib.it Surfactants are amphiphilic molecules, possessing both a hydrophilic head and a hydrophobic tail. dergipark.org.tr this compound, with its three nonpolar hexyloxy tails and a more polar methoxy-containing core, has some amphiphilic character. It could potentially participate in the formation of aggregates or reverse micelles in nonpolar solvents. ucl.ac.uk The field of micellar catalysis is considered a key area of green chemistry, as it often allows for reactions to be performed in water, reducing the need for volatile organic solvents. semanticscholar.org However, without experimental investigation, the ability of this compound to form effective micelles and catalyze reactions remains purely speculative.
Mechanistic Investigations of Catalytic Processes
Orthoesters, as a functional group, are pivotal in various organic transformations, and understanding their reaction mechanisms is crucial for designing new catalytic cycles. The central carbon of the orthoester group in this compound is highly electron-deficient, making it susceptible to nucleophilic attack, particularly under acidic conditions. rsc.org This reactivity is the foundation of its role in catalysis.
Mechanistic studies have revealed that orthoesters participate extensively in acid-catalyzed exchange reactions with alcohols. researchgate.net This dynamic covalent reaction is instrumental in the self-assembly of complex molecular architectures and can be performed under mild conditions. researchgate.netnih.gov In some systems, orthoesters or their derivatives can be involved in catalytic cycles where they act as key intermediates. For instance, in palladium-catalyzed cross-coupling reactions, the mechanism can involve intermediates where the orthoester functionality plays a role in the reaction pathway. ruhr-uni-bochum.deresearchgate.net
Furthermore, in certain ruthenium-catalyzed dehydrogenative coupling reactions, the competition between thioester and ester formation can be mechanistically elucidated. While not directly involving this compound, these studies highlight how the affinity of catalysts for different functional groups dictates reaction pathways, a principle applicable to systems involving orthoesters. nih.gov For example, the preference for a ruthenium catalyst to interact with sulfur-containing ligands over oxygen-containing ones can selectively drive a reaction toward thioester products. nih.gov The involvement of an orthoester in a catalytic cycle is often proposed to proceed through distinct steps, including substrate coordination, nucleophilic attack, and product elimination, with the specific conditions and catalyst determining the rate-limiting step. researchgate.net
Table 1: Proposed General Catalytic Cycle Involving an Orthoester Moiety
| Step | Description | Mechanistic Role of Orthoester Moiety |
| 1. Catalyst Activation & Substrate Coordination | The active catalyst coordinates with a substrate, such as an alkene or alkyne. | The orthoester itself can be the substrate or part of a larger molecule that coordinates to the metal center. |
| 2. Nucleophilic Attack | A nucleophile attacks the coordinated substrate. Under acidic conditions, the orthoester can be activated to facilitate this step. | The orthoester can act as an internal nucleophile or be attacked by an external nucleophile, leading to bond formation. mdpi.com |
| 3. Intermediate Formation | Formation of a transient species, such as a metal-organic complex. | The orthoester functionality is transformed into a new intermediate structure within the catalytic cycle. |
| 4. Product Formation & Catalyst Regeneration | The intermediate decomposes or reacts further to release the final product and regenerate the active catalyst. | This step may involve elimination or rearrangement, restoring the catalyst for the next cycle. researchgate.net |
Supramolecular and Self-Assembled Systems
The unique structural characteristics of this compound, combining a dynamic covalent core with flexible peripheral chains, make it an intriguing candidate for the construction of supramolecular systems.
Liquid crystals are states of matter with properties intermediate between those of crystalline solids and isotropic liquids. wikipedia.org The formation of such phases is highly dependent on molecular shape and intermolecular interactions. Molecules containing long, flexible alkyl or alkoxy chains, like the hexyloxy groups in this compound, are known to promote the formation of liquid crystalline phases, or mesomorphism. tandfonline.com
These chains can induce self-organization into ordered structures, such as nematic or smectic phases, over a specific temperature range. ohiolink.edursc.org While specific studies on the mesomorphism of this compound are not detailed, research on related compounds shows a clear trend: increasing the number and length of alkoxy chains can transition the material's phase behavior from simple crystalline or amorphous solids to complex liquid crystalline structures, including columnar phases. tandfonline.com The hexyloxy chains would contribute to the necessary anisotropic molecular shape and van der Waals interactions that stabilize these mesophases.
Table 2: Influence of Alkoxy Chain Density on Mesophase Formation in Aroylhydrazone-Based Compounds
| Number of Terminal Alkoxy Chains | Position of Alkoxy Chains | Observed Mesophase |
| 1 | 4-position | Nematic |
| 2 | 3- and 5-positions | Columnar Rectangular |
| 3 | 3-, 4-, and 5-positions | Columnar Oblique |
| Data derived from studies on aroylhydrazone-based liquid crystals, illustrating a general principle of how alkoxy chain density influences self-assembly and mesomorphism. tandfonline.com |
Supramolecular chemistry focuses on creating complex, functional assemblies through non-covalent interactions. acs.organalis.com.my The orthoester functional group is a powerful tool in this field due to its ability to undergo dynamic covalent exchange reactions. researchgate.net This allows for the "proof-reading" and error correction during the self-assembly of complex architectures, leading to high yields of the desired product. nih.govnih.gov
Researchers have successfully used simpler orthoesters as bridgeheads to construct macrobicyclic host molecules, known as cryptands, that can selectively bind cations. nih.govacs.orguni-ulm.de These self-assembly processes are often templated by the guest ion itself. acs.orguni-ulm.de For example, ammonium (B1175870) ions have been shown to act as both the catalyst for the orthoester exchange reaction and the template for the formation of the host structure. acs.org The tripodal nature of the orthoester group is fundamental to creating these three-dimensional architectures. researchgate.net Given its structure, this compound could serve as a precursor or component in creating analogous, yet more soluble and processable, functional assemblies for applications in sensing, transport, or catalysis.
Solubility and Processability Enhancement in Materials Science
The practical application of functional organic materials often depends on their processability, particularly their solubility in common solvents. The molecular design of this compound directly addresses this challenge.
The incorporation of long, flexible alkyl or alkoxy chains is a well-established strategy for enhancing the solubility of rigid, often poorly soluble, molecular cores. acs.org The six-carbon hexyloxy chains of this compound are expected to significantly improve its solubility in a range of nonpolar and moderately polar organic solvents like hexane (B92381), toluene, and chloroform (B151607). researchgate.netmdpi.com
This enhanced solubility arises from the favorable enthalpic and entropic interactions between the flexible alkyl chains and the solvent molecules. rsc.org The chains disrupt the efficient crystal packing that can occur with planar, rigid molecules, thereby lowering the lattice energy that must be overcome for dissolution. beilstein-journals.org In polymers and other materials, these side chains prevent strong intermolecular aggregation in solution, leading to better dispersibility and more uniform films upon processing. rsc.org
Table 3: General Solubility Trends of Functional Organic Molecules
| Compound Type | Typical Core Structure | Attached Side Chains | General Solubility in Organic Solvents (e.g., THF, Chloroform) |
| Unsubstituted Aromatic | Planar, rigid (e.g., anthracene) | None | Low |
| Alkoxy-Substituted Aromatic | Planar, rigid (e.g., dialkoxybenzene) | Short (e.g., methoxy) | Moderate |
| Long-Chain Alkoxy-Substituted | Planar, rigid (e.g., dihexyloxybenzene) | Long (e.g., hexyloxy) | High |
| Poly(orthoester)s | Polymer backbone | Varies, often incorporates diols | Generally soluble, tunable by monomer choice researchgate.net |
The ability to process materials from solution is critical for the cost-effective, large-scale fabrication of devices such as organic light-emitting diodes (OLEDs), organic solar cells, and sensors. acs.org The enhanced solubility imparted by the hexyloxy chains makes orthoesters like this compound valuable components for these technologies.
This compound could be used as a reactive solvent, an additive to control morphology, or a precursor for synthesizing larger functional molecules or polymers. For instance, poly(orthoesters) are a class of biodegradable polymers known for their use in drug delivery systems. researchgate.netalfa-chemistry.comgoogle.com Their synthesis often involves the reaction of a diol with a diketene (B1670635) acetal (B89532) (derived from an orthoester), and the properties of the resulting polymer, including its degradation rate and mechanical strength, can be tuned by the choice of monomers. alfa-chemistry.comupc.edu The use of precursors with long alkoxy chains can lead to polymers with lower glass transition temperatures and improved processability, making them suitable for creating injectable drug delivery formulations or coatings for medical devices. researchgate.netgoogle.com Therefore, the principles embodied by this compound have direct implications for creating advanced, solution-processable functional materials. researchgate.net
Future Research Directions and Perspectives for 1 Bis Hexyloxy Methoxy Hexane
The exploration of orthoesters, including the specific compound 1-[Bis(hexyloxy)methoxy]hexane, opens up numerous avenues for future scientific inquiry. The unique structure of the orthoester functional group, characterized by a central carbon atom bonded to three alkoxy groups, imparts properties that are of significant interest for advanced applications. hebmu.edu.cnsemanticscholar.org Future research is poised to build upon the foundational knowledge of orthoester chemistry to develop novel materials and technologies. This will involve progress in synthetic methodologies, analytical techniques, computational design, and the exploration of new functional applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
